molecular formula C21H29BrN2O5 B5116844 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate

1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate

Cat. No. B5116844
M. Wt: 469.4 g/mol
InChI Key: WVOBBRSCDUUCQZ-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate is not fully understood, but it is believed to act as a selective antagonist of the serotonin 5-HT2C receptor. This receptor is involved in the regulation of mood, anxiety, and addiction. By blocking the 5-HT2C receptor, 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate may modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are also involved in these processes.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been shown to have several biochemical and physiological effects. It increases the release of dopamine in the prefrontal cortex and nucleus accumbens, two brain regions involved in reward and motivation. It also enhances the activity of the GABAergic system, which is the main inhibitory neurotransmitter in the brain. These effects may contribute to the anxiolytic, antidepressant, and anti-addictive properties of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT2C receptor, which allows for precise manipulation of this receptor without affecting other neurotransmitter systems. It also has good pharmacokinetic properties, including good brain penetration and long half-life, which make it suitable for in vivo studies. However, 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has some limitations, including its low solubility in water and its potential off-target effects at high doses.

Future Directions

For research on 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate include investigating its therapeutic applications in humans, exploring its molecular mechanisms, and developing new analogs with improved properties.

Synthesis Methods

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate involves several steps, including the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine, followed by the reaction of the resulting compound with cyclohexenylmethyl chloride. The final product is obtained by crystallization with oxalic acid. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and addiction. Several studies have shown that 1-(5-bromo-2-methoxybenzyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and alcohol.

properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BrN2O.C2H2O4/c1-23-19-8-7-18(20)13-17(19)15-22-11-9-21(10-12-22)14-16-5-3-2-4-6-16;3-1(4)2(5)6/h2-3,7-8,13,16H,4-6,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOBBRSCDUUCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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